3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine
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Overview
Description
3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, have been found to interact with serotonin reuptake transporter proteins .
Mode of Action
For instance, fluoxetine, a compound with a similar trifluoromethyl group, blocks the reuse of serotonin by inhibiting the reuptake transporter protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of ethyl hydrazine with a suitable trifluoromethylated precursor under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Ubrogepant: Another trifluoromethyl-containing compound used in pharmaceuticals.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness
3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine is unique due to its specific bipyrazole structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
3-[3-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5/c1-2-19-8-9(7-17-19)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-8H,2-5,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGZZHBJGUNJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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